5-(3-Chloro-5-fluorophenyl)-1-pentene
Description
5-(3-Chloro-5-fluorophenyl)-1-pentene (CAS No. 1143461-51-1) is a halogenated alkene featuring a phenyl ring substituted with chlorine and fluorine at the 3- and 5-positions, respectively, attached to a 1-pentene chain. This compound is of interest in medicinal chemistry, as indicated by its availability through pharmaceutical suppliers such as EOS Med Chem . Its structure combines a reactive alkene moiety with a dihalogenated aromatic system, which may influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h2,6-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDFJHMEIMFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)-1-pentene typically involves the reaction of 3-chloro-5-fluorobenzene with a pentene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where 3-chloro-5-fluorobenzene is reacted with 1-pentene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 5-(3-Chloro-5-fluorophenyl)-1-pentene may involve large-scale Heck reactions or other coupling reactions that can be optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)-1-pentene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation reactions using hydrogen gas and a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated pentyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-1-pentene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (listed in ) include:
- 2-Chloro-5-(3-fluorophenyl)-1-pentene: Chlorine at the 2-position of the pentene chain and a mono-fluorinated phenyl group.
- 4-(2-Fluorophenyl)-1-butene : Shorter chain (butene) with fluorine at the phenyl 2-position.
- 5-(4-Methoxyphenyl)-2-methyl-1-pentene : Methoxy group at the phenyl 4-position and a methyl branch on the pentene chain.
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Phenyl Substituents | Alkene Chain Modifications |
|---|---|---|
| 5-(3-Chloro-5-fluorophenyl)-1-pentene | 3-Cl, 5-F | Linear 1-pentene |
| 2-Chloro-5-(3-fluorophenyl)-1-pentene | 3-F | 2-Cl on pentene |
| 4-(2-Fluorophenyl)-1-butene | 2-F | Shorter chain (C4) |
| 5-(4-Methoxyphenyl)-2-methyl-1-pentene | 4-OCH₃ | 2-methyl branch |
Key Observations :
Reactivity and Kinetic Behavior
and highlight the importance of alkene isomerism and substituents in reactivity:
- Ignition Delay Times : In hydrocarbon oxidation, 1-pentene isomers ignite slower than 2-pentene isomers but are consumed faster in early reaction stages . For the target compound, the electron-withdrawing phenyl substituents may further delay ignition compared to unsubstituted 1-pentene (CAS 109-67-1) .
- Oxidation Models: Kinetic models for 1-pentene oxidation (e.g., by Ribaucour et al.
Pharmaceutical Relevance
- Dihalogenation: The 3-Cl, 5-F substitution may enhance binding affinity to hydrophobic enzyme pockets compared to mono-halogenated analogs (e.g., 2-Chloro-5-(3-fluorophenyl)-1-pentene) .
- Alkene Functionality : The reactive double bond could serve as a site for conjugation or prodrug activation, similar to other bioactive alkenes .
Biological Activity
5-(3-Chloro-5-fluorophenyl)-1-pentene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 5-(3-Chloro-5-fluorophenyl)-1-pentene is believed to stem from its ability to interact with various molecular targets. The presence of the chloro and fluorine substituents enhances its reactivity, potentially allowing it to modulate enzyme activity or receptor interactions, which can lead to various biochemical effects.
Biological Activities
Research has indicated that 5-(3-Chloro-5-fluorophenyl)-1-pentene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : There is ongoing research into the anticancer properties of compounds similar to 5-(3-Chloro-5-fluorophenyl)-1-pentene, particularly in their ability to inhibit tumor growth or induce apoptosis in cancer cells .
Study on TRPM5 Agonists
A notable study investigated compounds structurally related to 5-(3-Chloro-5-fluorophenyl)-1-pentene as selective agonists for the transient receptor potential cation channel subfamily M member 5 (TRPM5). The findings indicated that these compounds could enhance gastrointestinal motility, suggesting potential applications in treating disorders related to gut motility .
| Compound | Biological Target | Effect |
|---|---|---|
| 5-(3-Chloro-5-fluorophenyl)-1-pentene | TRPM5 | Agonist activity enhancing gastrointestinal motility |
Antimicrobial Studies
Another area of research focused on the antimicrobial properties of related compounds. In vitro tests have shown promising results against various bacterial strains, indicating that modifications to the phenyl group can significantly affect antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 5-(3-Chloro-5-fluorophenyl)-1-pentene, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene | Similar halogenated phenyl group | Antimicrobial, anticancer potential |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Different core structure with trifluoromethyl group | Antifungal, nematicidal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
